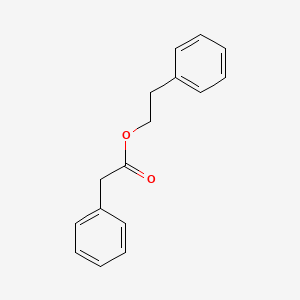

Phenethyl phenylacetate

描述

Phenethyl phenylacetate is an organic compound belonging to the family of esters. It is known for its pleasant and fruity aroma, often described as a combination of rose and honey. This compound is widely used in the flavor and fragrance industry due to its appealing scent.

准备方法

Synthetic Routes and Reaction Conditions: Phenethyl phenylacetate can be synthesized through the esterification reaction between phenethyl alcohol and phenylacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to obtain high-purity this compound.

化学反应分析

Types of Reactions: Phenethyl phenylacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield phenethyl alcohol and phenylacetic acid.

Oxidation: The compound can be oxidized to form phenylacetic acid and other oxidation products.

Reduction: Reduction reactions can convert this compound to phenethyl alcohol and other reduced forms.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Hydrolysis: Phenethyl alcohol and phenylacetic acid.

Oxidation: Phenylacetic acid and other oxidation products.

Reduction: Phenethyl alcohol and reduced derivatives.

科学研究应用

Phenethyl phenylacetate has various applications in scientific research, including:

Chemistry: Used as a model compound in esterification and hydrolysis studies.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug formulations due to its pleasant aroma.

Industry: Widely used in the flavor and fragrance industry to create perfumes, air fresheners, and flavoring agents.

作用机制

The mechanism of action of phenethyl phenylacetate primarily involves its interaction with olfactory receptors due to its aromatic properties. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a sensory response that is perceived as a pleasant scent. Additionally, its potential antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

相似化合物的比较

Phenethyl phenylacetate can be compared with other esters such as:

Ethyl phenylacetate: Known for its fruity aroma, often used in flavorings.

Methyl phenylacetate: Has a sweet, floral scent, commonly used in perfumes.

Phenethyl isovalerate: Possesses a fruity and floral aroma, used in fragrances.

Uniqueness: this compound stands out due to its unique combination of rose and honey-like aroma, making it highly desirable in the fragrance industry. Its versatility in various chemical reactions and potential antimicrobial properties further enhance its value in scientific research and industrial applications.

生物活性

Phenethyl phenylacetate (CAS Number: 102-20-5) is an aromatic compound known for its use in fragrances and potential biological activities. This article explores the biological activity of this compound, including its toxicity, genotoxicity, and potential therapeutic applications.

This compound, with the molecular formula , is a member of the benzenes family. It is characterized by its pleasant floral aroma, making it a popular ingredient in perfumery and cosmetics .

| Property | Value |

|---|---|

| Molecular Weight | 256.29 g/mol |

| Boiling Point | 295 °C |

| Solubility | Soluble in organic solvents |

| CAS Number | 102-20-5 |

Genotoxicity and Mutagenicity

The genotoxic potential of this compound has been evaluated through various assays. A bacterial reverse mutation assay (Ames test) indicated that this compound did not induce mutations at any tested concentration, suggesting a lack of mutagenic activity . Additionally, clastogenicity was assessed using an in vitro micronucleus test on human peripheral blood lymphocytes, where no significant increase in micronuclei was observed, affirming its non-clastogenic nature .

Repeated Dose Toxicity

In chronic toxicity studies, the margin of exposure (MOE) for this compound was found to be adequate for repeated dose toxicity endpoints. The NOAEL (No Observed Adverse Effect Level) for developmental toxicity was determined to be 194.3 mg/kg/day based on studies involving related compounds .

Case Study: Developmental Toxicity

In a study evaluating the effects of this compound on pregnant rats, minor abnormalities were reported; however, these were not statistically significant compared to controls. Therefore, the compound was deemed safe for use at current exposure levels .

Pharmacokinetics

This compound is rapidly absorbed and metabolized in vivo. Following dermal application, it is primarily oxidized to phenylacetic acid, which is then conjugated and excreted in urine . This rapid metabolism suggests that any potential therapeutic effects would require careful dosing considerations.

Therapeutic Applications

This compound's potential as an anticancer agent has been explored due to its growth-inhibiting effects on various tumor cell lines. In a Phase I clinical trial involving sodium phenylacetate (a related compound), patients exhibited some responses in refractory cancers, indicating that further investigation into similar compounds may be warranted .

Table 2: Summary of Clinical Findings on Related Compounds

| Study Type | Compound | Findings |

|---|---|---|

| Phase I Trial | Sodium Phenylacetate | Induced self-clearance; partial responses in glioma and prostate cancer |

| Chronic Toxicity | Related Compounds | NOAEL established; no significant teratogenic effects noted |

常见问题

Basic Research Questions

Q. What are the most efficient enzymatic methods for synthesizing PE-PA from renewable feedstocks?

PE-PA can be synthesized via multi-enzyme cascades using L-phenylalanine (L-Phe) as a precursor. A 2022 study demonstrated a six-enzyme cascade in a water/organic two-phase system (1:0.5 v/v) with green solvents (e.g., ethyl oleate or biodiesel), achieving 96.3% conversion of phenylacetic acid (PAA) to PE-PA via esterification with 2-phenylethanol-derived enzymes. This yielded 4.6 g L⁻¹ PE-PA, highlighting the role of solvent selection and enzyme compatibility in optimizing yield .

Q. What analytical techniques are recommended for characterizing PE-PA purity and structure?

Key methods include:

- GC-MS : For quantifying PE-PA in complex mixtures (e.g., post-synthesis broth) .

- NMR (¹H/¹³C) : To confirm ester linkage formation and aromatic proton environments .

- Hydrolysis assays : Acid/alkaline hydrolysis (e.g., 1M H₂SO₄ at 80°C) followed by HPLC analysis of released PAA and 2-phenylethanol .

Q. How does the natural production of PE-PA differ from synthetic chemical routes?

Natural production via biocatalysis (e.g., esterification of PAA and 2-phenylethanol) avoids harsh reagents and achieves higher stereoselectivity. In contrast, synthetic routes (e.g., reactive distillation for related esters like ethyl phenylacetate) often require acidic catalysts (e.g., H₂SO₄) and generate waste solvents .

Advanced Research Questions

Q. How can solvent systems be optimized to enhance PE-PA biosynthesis scalability?

Solvent choice critically impacts enzyme stability and product partitioning. A 2022 study found that ethyl oleate improved enzyme longevity by 30% compared to biodiesel, as it reduced solvent-induced protein denaturation. Computational modeling of partition coefficients (logP) for PE-PA in solvent mixtures could further refine two-phase system design .

Q. What pharmacological mechanisms of phenylacetate derivatives could inform PE-PA therapeutic research?

While PE-PA-specific studies are limited, sodium phenylacetate (NaPA) induces apoptosis in cancer cells via:

- Cell cycle arrest : G1 phase arrest via p21Cip1 upregulation and pRb dephosphorylation.

- Proteolysis modulation : Reduced urokinase plasminogen activator activity . Research gap: PE-PA’s ester structure may alter bioavailability compared to NaPA, warranting pharmacokinetic studies.

Q. What experimental strategies resolve contradictions in PE-PA yield data across studies?

Discrepancies in reported yields (e.g., 83–96% conversion) may stem from:

- Substrate inhibition : High L-Phe concentrations (>100 mM) can inhibit transaminases in multi-enzyme cascades.

- Phase separation inefficiency : Incomplete partitioning of PE-PA into the organic phase reduces recoverable yield. Mitigation: Real-time monitoring of intermediate metabolites (e.g., PAA) via inline sensors .

Q. How do enzymatic and chemical synthesis routes compare in environmental impact?

Enzymatic routes reduce E-factor (kg waste/kg product) by 60–70% compared to chemical methods, primarily by eliminating acidic wastewater. However, enzyme production contributes to lifecycle carbon footprint—a trade-off requiring techno-economic analysis (TEA) .

Q. Methodological Considerations

属性

IUPAC Name |

2-phenylethyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-16(13-15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZIRNMDEZKZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044494 | |

| Record name | 2-Phenylethyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid, Colourless to slighty yellow liquid or crystalline mass; rose-hyacinth type odour | |

| Record name | Benzeneacetic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/932/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

324.00 to 325.00 °C. @ 760.00 mm Hg | |

| Record name | Phenethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, 1 mL in 4 mL 90% ethanol (in ethanol) | |

| Record name | Phenethyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/932/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.079-1.082 | |

| Record name | Phenethyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/932/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

102-20-5 | |

| Record name | Phenylethyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J5OJ7GH15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28 °C | |

| Record name | Phenethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。